molecular formula C17H30FNSn B1393960 3-Fluoro-5-(tributylstannyl)pyridine CAS No. 871942-19-7

3-Fluoro-5-(tributylstannyl)pyridine

Cat. No. B1393960
M. Wt: 386.1 g/mol
InChI Key: JVQSRANXWHNNRM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(tributylstannyl)pyridine is an organostannane compound with the molecular formula C17H30FNSn and a molecular weight of 386.14 . It has gained attention in various fields of research due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(tributylstannyl)pyridine is represented by the SMILES string CCCCSn(CCCC)c1cncc(F)c1 . This indicates that the compound contains a pyridine ring with a fluorine atom and a tributylstannyl group attached.


Physical And Chemical Properties Analysis

3-Fluoro-5-(tributylstannyl)pyridine is a solid compound . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Synthesis of Oligopyridines : 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines are converted to 4-tributylstannyl-2,6-oligopyridines regioselectively via [4+2] cycloadditions with ethynyltributyltin. This process leads to the synthesis of branched oligopyridines containing multiple pyridine units, demonstrating the utility of 3-Fluoro-5-(tributylstannyl)pyridine in constructing complex pyridine-based structures (Pabst & Sauer, 1999).

  • Modular Synthesis of Polysubstituted Pyridines : A method involving 2-fluoro-1,3-dicarbonyl-initiated reactions leads to the synthesis of various polysubstituted pyridines, including fused pyridines. This showcases another application of fluoro-pyridine derivatives in the efficient and versatile synthesis of pyridine compounds under transition-metal catalyst-free conditions (Song et al., 2016).

  • Synthesis of Functionalized Pyridines : Ethynyltributyltin reacts with certain compounds to form functionalized pyridines. This reaction facilitates the synthesis of diverse pyridine derivatives, which are otherwise challenging to obtain through direct methods, highlighting the role of fluoro-pyridine compounds in advanced synthetic chemistry (Sauer & Heldmann, 1998).

  • Electropolymerization and Electrochromic Properties : The synthesis of 3,5-dithienylpyridines and their subsequent reactions, including electropolymerization, demonstrate the application of fluoro-pyridine derivatives in creating new materials with unique electrochemical and electrochromic properties. This illustrates the potential of these compounds in developing advanced materials for electronic applications (Krompiec et al., 2008).

Safety And Hazards

3-Fluoro-5-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is hazardous if swallowed, in contact with skin, or if it gets in the eyes. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects.

properties

IUPAC Name

tributyl-(5-fluoropyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQSRANXWHNNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676695
Record name 3-Fluoro-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(tributylstannyl)pyridine

CAS RN

871942-19-7
Record name 3-Fluoro-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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